Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate
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Overview
Description
“Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate” is a complex organic compound. It is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The reactions may involve transformations into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its molecular weight and elemental composition can be determined using mass spectrometry .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate and its derivatives are often utilized in the synthesis of complex chemical structures. For instance, Vas’kevich et al. (2004) reported the reaction of similar thieno[2,3-d]pyrimidin compounds with dimethyl acetylenedicarboxylate to form various thiazolidin and thiadiazole derivatives (Vas’kevich et al., 2004). Additionally, Hafez and El-Gazzar (2017) demonstrated the use of thieno[3,2-d]pyrimidine derivatives in synthesizing compounds with potential anticancer properties (Hafez & El-Gazzar, 2017).
Development of Anticancer Agents
Significant research has been conducted in exploring the anticancer potential of thieno[3,2-d]pyrimidine derivatives. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with varying functional groups, showing potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Biological Activity and Antimicrobial Properties
Studies also highlight the biological activity of thieno[3,2-d]pyrimidine derivatives. For instance, Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives, including thieno[3,2-d]pyrimidine structures, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016). Additionally, Kolisnyk et al. (2015) explored the antimicrobial activity of novel thieno(2,3-d)pyrimidine derivatives, showing notable activity against various strains of microorganisms (Kolisnyk et al., 2015).
Synthesis of Heterocyclic Compounds
The versatility of thieno[3,2-d]pyrimidine compounds is also evident in their use for synthesizing a wide range of heterocyclic compounds. Dyachenko et al. (2015) employed these compounds in a three-component reaction to synthesize nicotinamide derivatives, demonstrating the chemical flexibility and potential applications in various fields (Dyachenko et al., 2015).
Future Directions
Properties
IUPAC Name |
methyl 2-[[1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-13-5-7-14(8-6-13)16-12-31-19-18(16)24-22(25-21(19)29)26-9-3-4-15(11-26)20(28)23-10-17(27)30-2/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQYHEBGPDRLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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